molecular formula C22H37NO B372998 N-(4-tetradecylphenyl)acetamide CAS No. 72755-62-5

N-(4-tetradecylphenyl)acetamide

Cat. No.: B372998
CAS No.: 72755-62-5
M. Wt: 331.5g/mol
InChI Key: DTODVLUOZMBPON-UHFFFAOYSA-N
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Description

N-(4-tetradecylphenyl)acetamide is an organic compound with the molecular formula C22H37NO It is a member of the acetamide family, characterized by the presence of an acetamide group attached to a phenyl ring substituted with a tetradecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tetradecylphenyl)acetamide typically involves the reaction of 4-tetradecylaniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The general reaction scheme is as follows:

4-tetradecylaniline+acetic anhydrideThis compound+acetic acid\text{4-tetradecylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-tetradecylaniline+acetic anhydride→this compound+acetic acid

The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages in terms of efficiency, scalability, and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-tetradecylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of N-(4-tetradecylphenyl)carboxamide or corresponding carboxylic acids.

    Reduction: Formation of N-(4-tetradecylphenyl)amine.

    Substitution: Formation of substituted derivatives such as N-(4-nitrotetradecylphenyl)acetamide or N-(4-bromotetradecylphenyl)acetamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-(4-tetradecylphenyl)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tetradecyloxyphenyl)acetamide: Similar structure but with an ether linkage instead of a direct alkyl chain.

    N-(4-tetradecylphenyl)carboxamide: Similar structure but with a carboxamide group instead of an acetamide group.

    N-(4-tetradecylphenyl)amine: Similar structure but with an amine group instead of an acetamide group.

Uniqueness

N-(4-tetradecylphenyl)acetamide is unique due to its specific combination of a long alkyl chain and an acetamide group attached to a phenyl ring. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in various fields.

Properties

IUPAC Name

N-(4-tetradecylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)23-20(2)24/h16-19H,3-15H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTODVLUOZMBPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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